molecular formula C15H11N3S B3060978 2-Quinolinecarbothioamide,n-2-pyridinyl- CAS No. 1968-56-5

2-Quinolinecarbothioamide,n-2-pyridinyl-

Cat. No. B3060978
CAS RN: 1968-56-5
M. Wt: 265.3 g/mol
InChI Key: PPNJVMBOIQMXAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Quinolinecarbothioamide, N-2-pyridinyl-” is a chemical compound with the molecular formula C15H11N3S . It is also known by other synonyms such as “2-(alpha-Pyridyl)thioquinaldinamide” and "MJO445" . This compound is not intended for human or veterinary use but is used for research purposes.


Molecular Structure Analysis

The molecular structure of “2-Quinolinecarbothioamide, N-2-pyridinyl-” is defined by its molecular formula, C15H11N3S . The molecular weight of this compound is 265.33294 . For a detailed structural analysis, it would be necessary to refer to a database that provides the compound’s crystal structure or use software that can predict the compound’s geometry based on its molecular formula.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Quinolinecarbothioamide, N-2-pyridinyl-” such as boiling point, melting point, and density are provided by chemical databases . For a comprehensive analysis of these properties, it would be necessary to refer to a database that provides this information or conduct experimental measurements.

Scientific Research Applications

Antifungal Activity

2-Quinolinecarbothioamide derivatives exhibit antifungal activities. For instance, 2-pyridinyl quinolines and 2-pyridinilvinyl quinolines have been synthesized and tested against dermatophytes. Some of these compounds possess a broad spectrum of action against clinically important fungi like Candida albicans and non-albicans Candida species, as well as Cryptococcus neoformans (Kouznetsov et al., 2012).

Anticancer Properties

Quinoline compounds, including those derived from 2-Quinolinecarbothioamide, n-2-pyridinyl, have shown effective anticancer activities. These compounds inhibit various cellular processes such as tyrosine kinases, proteasome, tubulin polymerization, and DNA repair in cancer cells (Solomon & Lee, 2011).

Cytotoxicity Against Cultured Cell Lines

N-Pyridinyl and N-quinolinyl substituted derivatives of phthalimides and succinimides, including those related to 2-Quinolinecarbothioamide, n-2-pyridinyl, have demonstrated cytotoxicity against the growth of various cultured cell lines. They inhibit DNA synthesis in certain cancer cells and affect cellular DNA replication enzymes (Hall, Wong, & Scovill, 1995).

Asthma Treatment Potential

Some pyrrolo[3,2,1-ij]quinoline derivatives, related to 2-Quinolinecarbothioamide, n-2-pyridinyl, have shown potential in asthma treatment. They exhibit activities against histamine, platelet activating factor (PAF), and leukotrienes, important mediators in asthma. These compounds have been effective in animal models against bronchospasm and bronchoconstriction induced by antigens and PAF (Paris et al., 1995).

Synthesis and Medicinal Chemistry

2-Quinolinecarbothioamide, n-2-pyridinyl derivatives have diverse applications in medicinal chemistry, particularly in the synthesis of molecules with therapeutic benefits. Their structural diversity allows for various synthetic approaches and applications in drug discovery (Kouznetsov et al., 2009; Movassaghi, Hill, & Ahmad, 2007).

Corrosion Inhibition

Quinoline derivatives, including those related to 2-Quinolinecarbothioamide, n-2-pyridinyl, are utilized as anticorrosive materials. Their high electron density facilitates the formation of stable chelating complexes with metallic surfaces, providing effective corrosion inhibition (Verma, Quraishi, & Ebenso, 2020).

properties

IUPAC Name

N-pyridin-2-ylquinoline-2-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3S/c19-15(18-14-7-3-4-10-16-14)13-9-8-11-5-1-2-6-12(11)17-13/h1-10H,(H,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNJVMBOIQMXAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=S)NC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10554680
Record name N-(Pyridin-2-yl)quinoline-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10554680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Quinolinecarbothioamide,n-2-pyridinyl-

CAS RN

1968-56-5
Record name N-(Pyridin-2-yl)quinoline-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10554680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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